![molecular formula C19H17N3O4S2 B250096 N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B250096.png)
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylsulfamoyl group attached to a phenyl ring, which is further connected to a carbamothioyl group and a furan-2-carboxamide moiety. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzylsulfamoyl Intermediate: The initial step involves the reaction of benzylamine with sulfonyl chloride to form benzylsulfamoyl chloride.
Coupling with Phenyl Isothiocyanate: The benzylsulfamoyl chloride is then reacted with phenyl isothiocyanate under controlled conditions to yield the benzylsulfamoyl phenylcarbamothioyl intermediate.
Cyclization with Furan-2-carboxylic Acid: The final step involves the cyclization of the intermediate with furan-2-carboxylic acid in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups on the benzylsulfamoyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Halides, alkoxides, polar solvents like dimethyl sulfoxide (DMSO), and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine and thiol derivatives.
Substitution: Various substituted benzylsulfamoyl and phenyl derivatives.
Scientific Research Applications
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active sites of enzymes and preventing their catalytic activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Benzylsulfamoyl phenylcarbamothioyl derivatives, furan-2-carboxamide derivatives, and other sulfonamide-based compounds.
Uniqueness: The combination of benzylsulfamoyl, phenylcarbamothioyl, and furan-2-carboxamide groups in a single molecule imparts unique chemical properties, such as enhanced stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C19H17N3O4S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4S2/c23-18(17-7-4-12-26-17)22-19(27)21-15-8-10-16(11-9-15)28(24,25)20-13-14-5-2-1-3-6-14/h1-12,20H,13H2,(H2,21,22,23,27) |
InChI Key |
YYQOVSLIGFKNGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


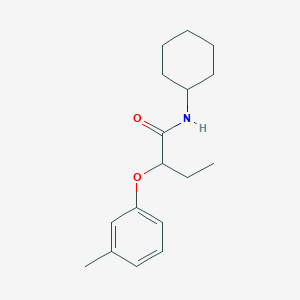
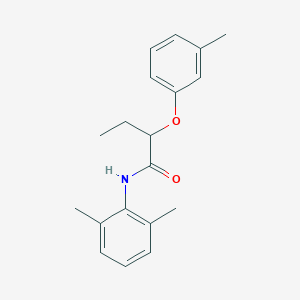
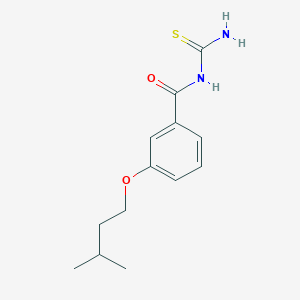
![N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)

![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
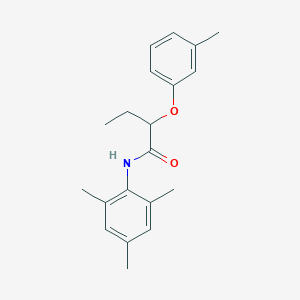
![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)
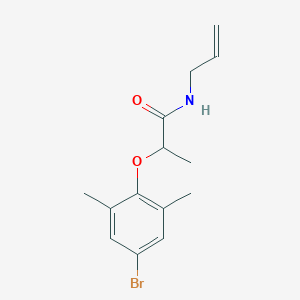
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
